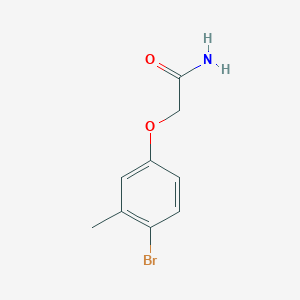
2-(4-bromo-3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-methylphenoxy)acetamide, also known as BAMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAMPA is a derivative of the widely used compound, 4-bromo-3-methylphenol, and has been synthesized using various methods.
作用机制
The exact mechanism of action of 2-(4-bromo-3-methylphenoxy)acetamide is not yet fully understood. However, studies have suggested that this compound may work by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to have anticonvulsant effects. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 2-(4-bromo-3-methylphenoxy)acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to be stable under various conditions, making it a useful tool for studying its effects on different biological systems. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are many potential future directions for research on 2-(4-bromo-3-methylphenoxy)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound's potential as a diagnostic tool for cancer warrants further investigation. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on different biological systems.
合成方法
2-(4-bromo-3-methylphenoxy)acetamide can be synthesized using various methods, including the reaction of 4-bromo-3-methylphenol with chloroacetyl chloride, followed by treatment with sodium hydroxide. Another method involves the reaction of 4-bromo-3-methylphenol with ethyl chloroacetate, followed by treatment with sodium hydroxide. Both methods result in the formation of this compound as a white crystalline powder.
科学研究应用
2-(4-bromo-3-methylphenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have potential as a diagnostic tool for cancer due to its ability to selectively bind to cancer cells.
属性
IUPAC Name |
2-(4-bromo-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHITUYNQSLAXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)
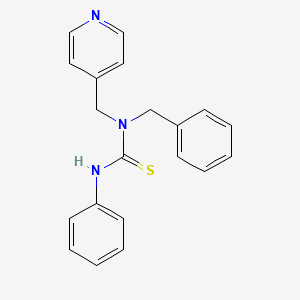
![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)
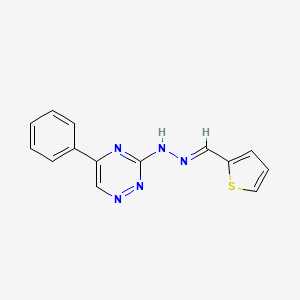
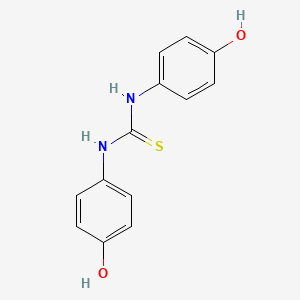
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5854344.png)
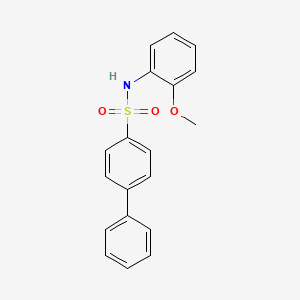
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5854360.png)

![N-cyclopentyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5854387.png)